(R)-6-Methyltetrahydro-2H-pyran-2-one

Beschreibung

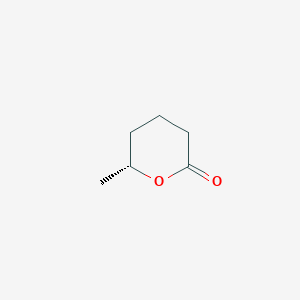

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349057 | |

| Record name | (R)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43112-32-9 | |

| Record name | (R)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-6-Methyltetrahydro-2H-pyran-2-one , also known under synonyms such as (R)-δ-hexalactone and (R)-5-hexanolide , is a chiral lactone that serves as a valuable building block in the synthesis of complex natural products and pharmacologically active molecules. Its defined stereochemistry at the C-6 position offers a strategic advantage in the construction of chiral architectures, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, stereoselective synthesis, and potential applications, offering a technical resource for researchers in the field.

Core Molecular Characteristics

This compound is a six-membered saturated lactone (a cyclic ester) with a methyl group at the chiral center adjacent to the ring oxygen. This seemingly simple structure belies the critical role its stereochemistry plays in determining the biological activity and physical properties of larger molecules into which it is incorporated.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | (6R)-6-methyloxan-2-one | N/A |

| Synonyms | (R)-5-Hexanolide, (R)-δ-hexalactone | N/A |

| CAS Number | 43112-32-9 | N/A |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellowish liquid or solid | [2] |

| Melting Point | 31-32 °C | N/A |

| Boiling Point | 120-140 °C @ 11 Torr | N/A |

| Density | ~1.037 g/mL at 25 °C | [2] |

| Solubility | Soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water.[1] | N/A |

Note: Some physical properties are reported for the racemic mixture (δ-hexalactone) and are expected to be very similar for the pure enantiomer.

Stereochemistry and Chirality

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic data is fundamental for the identification and quality control of this compound. Below are the expected characteristic signals based on data for the racemic mixture and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyranone ring and the methyl group. The proton at the chiral C-6 position will appear as a multiplet, coupled to the adjacent methylene protons. The methyl group will appear as a doublet, coupled to the C-6 proton. The methylene protons on the ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and adjacent protons.[3]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (around 170-180 ppm). The carbon of the chiral center (C-6) will appear in the region typical for an oxygen-substituted carbon, and the methyl carbon will be found at a high field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone. This peak is typically observed in the range of 1720-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually in the 1250-1000 cm⁻¹ region. The spectrum will also feature C-H stretching and bending vibrations for the methyl and methylene groups.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of δ-hexalactone typically shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of the methyl group, ethylene, and carbon monoxide, leading to characteristic fragment ions.[3]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advances in asymmetric synthesis. Several strategies have been developed, broadly categorized into chiral pool synthesis, enzymatic resolution, and asymmetric catalysis.

Caption: Overview of synthetic routes to the target molecule.

Enzymatic Kinetic Resolution

One of the most efficient methods for obtaining enantiomerically pure lactones is through enzymatic kinetic resolution of the corresponding racemic mixture or a precursor. Lipases are commonly employed for this purpose.

Principle: A lipase enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) of one enantiomer of the racemic lactone or a precursor hydroxy ester at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

Example Workflow: Lipase-Catalyzed Resolution of a Precursor

-

Substrate Preparation: Synthesize a racemic precursor, such as methyl 5-hydroxyhexanoate.

-

Enzymatic Reaction: Incubate the racemic ester with a suitable lipase (e.g., Candida antarctica lipase B, CALB) in an appropriate organic solvent. The lipase will selectively acylate or deacylate one enantiomer.

-

Separation: After a certain conversion (ideally around 50%), the reaction is stopped. The mixture, now containing one enantiomer of the starting material and the product from the other enantiomer, is separated using standard chromatographic techniques.

-

Cyclization: The enantiomerically enriched 5-hydroxyhexanoate is then cyclized under acidic or basic conditions to yield this compound.

Asymmetric Synthesis from a Chiral Pool

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material would be a molecule that already contains the required stereocenter or one that can be readily converted to it.

Hypothetical Protocol based on (R)-Citronellol:

-

Starting Material: (R)-Citronellol.

-

Oxidative Cleavage: The double bond of (R)-citronellol is cleaved, for example, via ozonolysis followed by an oxidative workup, to yield a carboxylic acid with the desired stereocenter intact.

-

Functional Group Manipulation: The resulting molecule is then subjected to a series of reactions to introduce the necessary functional groups for lactonization. This may involve reduction of a carboxylic acid to an alcohol and subsequent oxidation steps.

-

Lactonization: The final precursor, a 5-hydroxyhexanoic acid derivative, is cyclized to form the target lactone.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.

Example Protocol: Asymmetric Hydrogenation

-

Substrate: A suitable prochiral precursor, such as 6-methyl-5,6-dihydro-2H-pyran-2-one.

-

Catalyst: A chiral transition metal catalyst, for example, a Ruthenium-BINAP complex.

-

Reaction: The substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst. The catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

-

Purification: The product is isolated and purified by chromatography.

Applications in Drug Development and Research

The tetrahydropyran-2-one scaffold is a common motif in a wide range of biologically active natural products.[6] The presence of a defined stereocenter, as in this compound, is often crucial for the biological activity of these molecules.

Chiral Building Block for Natural Product Synthesis

This compound is an ideal starting point for the synthesis of more complex molecules that contain this structural unit. Its pre-defined stereochemistry obviates the need for a later-stage resolution or asymmetric synthesis, often simplifying the overall synthetic route.

Precursor for Pharmacologically Active Compounds

Derivatives of 2-pyranones have been shown to exhibit a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[5][7] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive lactones suggests its potential as a lead structure for the development of new therapeutic agents. The principle of stereoselectivity in pharmacology strongly suggests that the (R) and (S) enantiomers could have distinct biological profiles.[8]

Use in Flavor and Fragrance Industry

Lactones, including δ-hexalactone, are known for their characteristic aromas and are used in the food and fragrance industries. δ-Hexalactone is described as having a creamy, fruity, and coconut-like odor.[2] The enantiomers of chiral flavor compounds can have different odor profiles and intensities, making enantiomerically pure compounds like this compound valuable for fine fragrance and flavor formulations.

Conclusion

This compound is a versatile chiral building block with significant potential in organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Its defined stereochemistry and the presence of the lactone functional group allow for a wide range of chemical transformations. The continued development of efficient and scalable enantioselective synthetic routes to this and related chiral lactones will undoubtedly facilitate further exploration of their biological activities and applications. This guide has provided a foundational understanding of the key properties and synthetic considerations for this important molecule, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Sources

- 1. delta-Hexalactone | C6H10O2 | CID 13204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. delta-Hexalactone | 823-22-3 [amp.chemicalbook.com]

- 3. delta-Hexalactone(823-22-3) IR Spectrum [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of (R)-6-Methyltetrahydro-2H-pyran-2-one, a chiral lactone of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, stereospecific synthesis, physicochemical properties, and its emerging applications as a versatile chiral building block in the pharmaceutical industry.

Core Identity: CAS Number and Molecular Structure

This compound, also known as (R)-δ-hexalactone, is the (R)-enantiomer of the saturated six-membered lactone, 6-methyltetrahydro-2H-pyran-2-one. It is crucial to note that the Chemical Abstracts Service (CAS) number 823-22-3 officially corresponds to the racemic mixture of this compound. While a specific CAS number for the (R)-enantiomer is not consistently used in the literature, its synthesis and properties are well-documented.

The molecular structure of this compound is characterized by a tetrahydropyran ring with a ketone group at the 2-position and a methyl group at the 6-position, with the stereochemistry at the chiral center being of the (R)-configuration.

Molecular Formula: C₆H₁₀O₂

Molecular Weight: 114.14 g/mol

Structure:

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in synthesis and formulation. The properties of the racemic mixture provide a useful baseline.

| Property | Value | Source |

| Boiling Point | 110-112 °C at 15 mmHg | [1] |

| Density | 1.037 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.452 | [2] |

| Solubility | Immiscible with water; soluble in chloroform and methanol | [2] |

The chirality of the molecule significantly influences its biological activity and interaction with other chiral molecules, a critical aspect in drug development.

Enantioselective Synthesis: The Gateway to Chiral Purity

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. Various stereoselective strategies have been developed to achieve high enantiomeric excess.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral lactones. Three primary biocatalytic routes are particularly relevant:

-

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to lactones with high regio- and enantioselectivity. A suitable cyclohexanone precursor can be oxidized to the corresponding lactone.

-

Oxidative Lactonization of Diols: Specific oxidoreductases can catalyze the intramolecular esterification of a diol to form the lactone.

-

Reductive Cyclization of Ketoesters: The reduction of a γ- or δ-ketoester can lead to the formation of the chiral lactone.

Asymmetric Chemical Synthesis

Chiral catalysts and auxiliaries are employed in asymmetric chemical synthesis to control the stereochemistry of the lactone.

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable unsaturated precursor using a chiral catalyst can yield the desired (R)-enantiomer.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of chemical transformations can be performed to construct the target lactone while retaining the initial stereochemistry.

-

Kinetic Resolution: A racemic mixture of the lactone or a precursor can be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer enriched.

Applications in Drug Development

The tetrahydropyran ring is a privileged scaffold in many natural products and pharmaceuticals. The chirality of this compound makes it a valuable building block for the synthesis of complex and biologically active molecules.

-

Synthesis of Chiral Intermediates: It serves as a key starting material for the construction of more complex chiral molecules, where the stereocenter of the lactone is incorporated into the final drug substance.

-

Natural Product Synthesis: The 2,6-disubstituted tetrahydropyran moiety is present in numerous natural products with interesting biological activities.

-

Development of Novel Therapeutics: The pyran-2-one scaffold itself is a subject of interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Experimental Protocol: Enantioselective Biocatalytic Reduction of a Ketoester

This protocol outlines a general procedure for the biocatalytic reduction of a δ-ketoester to this compound using a ketoreductase enzyme.

Materials:

-

δ-ketoester precursor

-

Ketoreductase enzyme (e.g., from a commercial supplier or expressed in-house)

-

NADPH or NADH cofactor

-

Glucose and glucose dehydrogenase (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)

Procedure:

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of the phosphate buffer.

-

Cofactor Regeneration System: Add glucose and glucose dehydrogenase to the buffer to establish the cofactor regeneration system.

-

Cofactor Addition: Add the NADPH or NADH cofactor to the reaction mixture.

-

Enzyme Addition: Introduce the ketoreductase enzyme to the solution and allow it to equilibrate.

-

Substrate Addition: Add the δ-ketoester precursor to initiate the reaction. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench the reaction and separate the biomass by centrifugation.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Analysis: Purify the crude product by column chromatography to obtain the pure this compound. Confirm the structure and enantiomeric purity by spectroscopic methods (NMR, IR, Mass Spectrometry) and chiral chromatography.

Conclusion

This compound is a chiral building block with significant potential in the pharmaceutical industry. The development of efficient enantioselective synthetic methods, particularly biocatalytic routes, has made this molecule more accessible for the synthesis of complex drug candidates. Its utility in the construction of chiral intermediates and its presence in biologically active scaffolds underscore its importance for researchers and scientists in drug discovery and development. This guide provides a foundational understanding of its core properties and synthesis, empowering further innovation in its application.

References

-

Delta Hexalactone Cas 823-22-3 manufacturers and suppliers in China - ODOWELL. (n.d.). Retrieved from [Link]

- Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9.

-

Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (2021). Chemical Communications. Retrieved from [Link]

-

Biocatalytic synthesis of lactones and lactams. (2014). PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one

Foreword: Understanding the "Why" Behind the Properties

In modern drug development and materials science, the precise characterization of chiral molecules is not merely an academic exercise; it is the cornerstone of efficacy, safety, and innovation. (R)-6-Methyltetrahydro-2H-pyran-2-one, a member of the δ-lactone family, exemplifies this principle. Its significance extends from being a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals to its application in biodegradable polymers.[1][2] The orientation of the methyl group at the C6 position in the (R)-configuration is a critical determinant of its biological activity and interaction with other chiral molecules. This guide provides an in-depth look at its physicochemical properties, not as isolated data points, but as a cohesive set of information that informs its application, handling, and analysis in a research and development setting.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and identity. This ensures reproducibility and allows for the correct interpretation of all subsequent data.

-

Chemical Name: this compound

-

Synonyms: (R)-δ-Hexalactone

-

CAS Number: 63349-97-3

-

Molecular Formula: C₆H₁₀O₂[3]

-

Molecular Weight: 114.14 g/mol [3]

The structural integrity and stereochemistry are typically confirmed by a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework.

Physicochemical Properties: A Quantitative Overview

The bulk physical properties of a compound dictate its behavior in various experimental and manufacturing processes, from reaction solvent selection to purification and formulation. The data presented below has been compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 110-112 °C at 15 mmHg | [5][6] |

| Melting Point | 31 °C at 760 mmHg | [5][6] |

| Density | ~1.047 g/cm³ at 20°C | [4] |

| Refractive Index | 1.449 - 1.453 at 20°C | [4] |

| Vapor Pressure | 0.145 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 107.22 °C (Closed Cup) | [6] |

Causality Insight: The relatively low melting point and high boiling point are characteristic of a small, polar molecule with the ability to form dipole-dipole interactions. The lactone ring introduces polarity, leading to a higher boiling point than a non-polar hydrocarbon of similar molecular weight.

Solubility Profile: Guiding Solvent Selection

Understanding the solubility of this compound is critical for its use in synthesis, purification, and formulation.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (12.97 g/L at 25°C) | [5][7] |

| Ethanol | Soluble (578.29 g/L at 25°C) | [5][7] |

| Methanol | Soluble (813.17 g/L at 25°C) | [7] |

| Acetone | Soluble (455.67 g/L at 25°C) | [7] |

| Diethyl Ether | Soluble | [5] |

| Propylene Glycol | Soluble | [5] |

| Oils | Soluble | [5] |

| n-Hexane | Soluble (18.8 g/L at 25°C) | [7] |

Expertise in Practice: The compound's miscibility with a wide range of organic solvents makes it versatile for various reaction conditions. Its slight solubility in water is a key consideration for aqueous workups, where it may partition between the aqueous and organic layers, potentially affecting yield if not accounted for. For purification by chromatography, its solubility in hexane/ethyl acetate mixtures is particularly relevant.

Spectroscopic and Analytical Characterization

Authenticating the identity and purity of this compound requires a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. A strong absorption band characteristic of the lactone's carbonyl group (C=O) is expected in the region of 1735-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying the compound in complex mixtures. The NIST Chemistry WebBook lists mass spectral data for the racemic compound.[3]

Chiral Chromatography

To confirm the enantiomeric purity of this compound, chiral chromatography is essential. This technique separates the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Experimental Insight: The choice of a chiral stationary phase (CSP) is critical. For lactones of this type, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a framework for the analysis of this compound.

Protocol: Determination of Purity by Gas Chromatography (GC)

-

Objective: To determine the chemical purity of a sample.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Method:

-

Sample Preparation: Prepare a 1 mg/mL solution of the lactone in ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Injection Volume: 1 µL, split ratio 50:1.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Trustworthiness: This method is self-validating as the separation of impurities from the main peak is visually confirmed on the chromatogram. The use of a standard non-polar column ensures robustness and transferability.

Caption: Workflow for GC Purity Analysis.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

-

Objective: To determine the ratio of (R) to (S) enantiomers.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H or equivalent.

-

Method:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the lactone in the mobile phase.

-

Analysis: Inject 10 µL and record the chromatogram. The two enantiomers should appear as separate peaks.

-

Calculation:

-

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

-

-

-

Causality and Trust: The choice of a polysaccharide-based chiral column is based on its proven efficacy in resolving a wide range of chiral compounds, including lactones. The separation itself provides visual confirmation of the method's success. The UV detection wavelength is chosen for the lactone chromophore.

Applications and Significance

The physicochemical properties of this compound are directly linked to its applications:

-

Chiral Synthesis: As a chiral building block, its defined stereochemistry is transferred to more complex molecules, which is critical in the synthesis of pharmaceuticals where only one enantiomer is active.[8][9][10]

-

Flavor and Fragrance: Lactones are known for their creamy, fruity, and coconut-like aromas. This compound and its derivatives are used in the food and cosmetic industries.[4][11]

-

Polymer Chemistry: It can be used in the production of biodegradable polyesters, offering a more environmentally friendly alternative to traditional plastics.[1]

Sources

- 1. Ethylene brassylate-co-δ-hexalactone biobased polymers for application in the medical field: synthesis, characterization and cell culture studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 6-Methylenetetrahydro-2H-pyran-2-one [myskinrecipes.com]

- 3. 2H-Pyran-2-one, tetrahydro-6-methyl- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. delta-Hexalactone | C6H10O2 | CID 13204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delta-hexalactone, 823-22-3 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. delta-Hexalactone | 823-22-3 [amp.chemicalbook.com]

The Alchemist's Guide to Chiral Pyranones: A Technical Treatise on Asymmetric Synthesis

Abstract

The pyranone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The stereochemical orientation of substituents on this six-membered ring profoundly dictates biological activity, rendering the enantioselective synthesis of chiral pyranones a critical endeavor in modern organic chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing these valuable chiral molecules. We will dissect the mechanistic underpinnings of key asymmetric transformations, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the synthesis of enantioenriched pyranones.

The Significance of Chirality in Pyranone Scaffolds

Chirality is a fundamental property of matter that has profound implications in biological systems.[1][2][3][4][5] The enzymes, receptors, and other biomolecules that govern physiological processes are themselves chiral, creating a diastereomeric relationship when interacting with enantiomers of a chiral drug molecule. This can lead to significant differences in pharmacology, toxicology, and metabolism between enantiomers.[1] Consequently, the ability to selectively synthesize a single enantiomer of a pyranone-containing therapeutic agent is not merely an academic exercise but a regulatory and safety imperative.[3] The pursuit of enantiopure compounds drives the development of innovative asymmetric catalytic methods, which form the core of this guide.[6]

Foundational Strategies in Asymmetric Pyranone Synthesis

The asymmetric synthesis of chiral pyranones can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will focus on three pillars of modern asymmetric synthesis: organocatalysis, transition-metal catalysis, and enzymatic transformations.

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to induce enantioselectivity.[7] These catalysts operate through a variety of activation modes, often mimicking the function of enzymes.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that has been extensively leveraged in the synthesis of pyranones.[8] The use of chiral organocatalysts, such as prolinol derivatives and squaramides, can effectively control the stereochemical outcome of this reaction.

A prevalent strategy involves the domino Michael addition/cyclization sequence. For instance, the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine, proceeds through a chiral enamine intermediate. This intermediate then undergoes a stereoselective Michael addition, followed by an intramolecular cyclization and dehydration to afford the chiral dihydropyranone.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Cyclization

Objective: To synthesize an enantioenriched dihydropyranone via a domino Michael addition/cyclization reaction.

Materials:

-

α,β-Unsaturated aldehyde (1.0 mmol)

-

1,3-Dicarbonyl compound (1.2 mmol)

-

(S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%)

-

Benzoic acid (0.1 mmol, 10 mol%)

-

Toluene (5 mL)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1,3-dicarbonyl compound, (S)-diphenylprolinol silyl ether, and benzoic acid.

-

Add toluene and stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the α,β-unsaturated aldehyde dropwise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the chiral dihydropyranone.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Catalyst: The (S)-diphenylprolinol silyl ether acts as a chiral amine catalyst, forming a transient chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of the enolized 1,3-dicarbonyl compound. The bulky diphenylsilyl group on the catalyst provides steric hindrance that directs the nucleophile to one face of the molecule, thereby inducing enantioselectivity.

-

Co-catalyst: Benzoic acid acts as a Brønsted acid co-catalyst, protonating the enolate to facilitate the Michael addition and subsequent cyclization steps.

-

Solvent and Temperature: Toluene is a non-polar solvent that is often optimal for these types of reactions. Lowering the temperature to 0 °C generally enhances the enantioselectivity by favoring the more ordered transition state.

Logical Relationship: Organocatalytic Michael Addition/Cyclization

Caption: Organocatalytic cascade for chiral dihydropyranone synthesis.

Transition-Metal Catalysis: Precision and Power

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of chiral pyranones.[9] Chiral ligands coordinated to a metal center create a chiral environment that can effectively control the stereochemical outcome of a variety of transformations.[10]

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that forms a six-membered heterocycle.[11][12][13] The use of chiral Lewis acid catalysts, typically complexes of metals such as copper, chromium, or scandium with chiral ligands, can promote the enantioselective reaction between a diene and an aldehyde to produce chiral dihydropyranones.[11]

The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, lowering its LUMO energy and accelerating the reaction with the diene. The chiral ligands on the metal create a sterically defined pocket that forces the diene to approach the aldehyde from a specific face, leading to high levels of enantioselectivity.

Data Presentation: Comparison of Chiral Lewis Acid Catalysts in Hetero-Diels-Alder Reactions

| Catalyst System | Diene | Aldehyde | Yield (%) | ee (%) | Reference |

| Cu(II)-(S)-BINAP | Danishefsky's Diene | Benzaldehyde | 85 | 92 | [11] |

| Cr(III)-Salen | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Furfural | 91 | 96 | [11] |

| Sc(III)-(R)-PYBOX | Danishefsky's Diene | Cinnamaldehyde | 78 | 88 | [14] |

Experimental Workflow: Asymmetric Hetero-Diels-Alder Reaction

Caption: General workflow for a catalytic asymmetric HDA reaction.

Enzymatic and Chemo-enzymatic Approaches: Nature's Catalysts

Enzymes are highly efficient and selective catalysts that can be harnessed for the synthesis of chiral molecules.[15][16] Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols and esters, which can be precursors to chiral pyranones.[6] In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.

More advanced chemo-enzymatic strategies combine the strengths of both chemical and biological catalysis.[15] For instance, a chemical reaction can be used to generate a racemic pyranone precursor, which is then subjected to an enzymatic resolution to obtain the desired enantiomerically pure product.

Signaling Pathway: Enzymatic Kinetic Resolution of a Racemic Pyranone Precursor

Caption: Kinetic resolution of a racemic pyranone precursor using a lipase.

Conclusion and Future Outlook

The synthesis of chiral pyranones is a dynamic and evolving field. The methodologies discussed in this guide represent the state-of-the-art in asymmetric catalysis and provide a strong foundation for researchers in drug discovery and development. The ongoing development of novel catalytic systems, including cooperative catalysis and photoredox catalysis, promises to further expand the synthetic chemist's toolkit for accessing these important chiral building blocks with even greater efficiency and selectivity. As our understanding of the intricate interplay between catalyst structure and stereochemical control deepens, so too will our ability to design and synthesize the next generation of pyranone-based therapeutics.

References

-

García-García, P., & Díez, D. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(15), 3463. [Link]

-

Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 689–701. [Link]

-

Kundu, A., & Pradhan, S. (2018). Recent Advances in the Synthesis of 2-Pyrones. Current Organic Chemistry, 22(1), 2-25. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 8(11), 533. [Link]

-

Smith, A. D. et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 12001-12011. [Link]

-

Masson, G. et al. (2011). Study of the Povarov reaction : enantioselective chiral acid phosphoric-catalyzed synthesis of diamino compounds. ResearchGate. [Link]

-

Kumar, A. et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 23-38. [Link]

-

Gill, M. (2001). Synthesis of Pyran and Pyranone Natural Products. Molecules, 6(12), 976-987. [Link]

-

Wang, J. et al. (2017). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 19(19), 5142-5145. [Link]

-

Feringa, B. L. et al. (1995). Enzymatic Synthesis of 6-Acyloxy-pyran-3-ones. University of Groningen research portal. [Link]

-

Scheidt, K. A. et al. (2009). One-Pot Catalytic Asymmetric Synthesis of Pyranones. Organic Letters, 11(13), 2744-2747. [Link]

-

Denmark, S. E. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]

-

Alfonso, I. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(4), 241. [Link]

-

Gasparrini, F. et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4983. [Link]

-

Sun, J. et al. (2024). Facile construction of 2-pyrones under carbene catalysis. RSC Advances, 14(40), 28864-28876. [Link]

-

Xu, X. et al. (2016). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 18(15), 3662-3665. [Link]

-

Jacobsen, E. N., & Marcaurelle, L. A. (2010). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. DASH (Harvard). [Link]

-

Greeves, N. (1998). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]

-

de la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(7), 4107-4171. [Link]

-

Palomo, C., & Oiarbide, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(14), 4966-4993. [Link]

-

Scheidt, K. A. et al. (2009). One-pot catalytic asymmetric synthesis of pyranones. PubMed. [Link]

-

Wang, J. et al. (2022). Divergent Synthesis of Axially Chiral 2-Pyranones and Fused 2-Pyridones via N-Heterocyclic Carbene-Catalyzed Atroposelective [3 + 3] Annulation. The Journal of Organic Chemistry, 87(3), 1645-1658. [Link]

-

Amireddy, N. (2015). The Significance of Chirality in Drug Design and Development. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3). [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

-

Meggers, E. (2021). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews, 50(15), 8633-8681. [Link]

-

Jacobsen, E. N. et al. (2014). Chiral sulfinamidourea/Strong Brønsted Acid co-catalyzed enantioselective Povarov reaction to access tetrahydroquinolines. Protocol Exchange. [Link]

-

Wang, J. et al. (2010). Organocatalytic Highly Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinones to Nitroalkenes. Organic Letters, 12(23), 5482-5485. [Link]

-

de Souza, R. O. M. A. et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(13), 5133. [Link]

-

Arı, M. et al. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. [Link]

-

Kwong, F. Y. et al. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Letters, 22(11), 4306-4310. [Link]

-

Daugulis, O. (2017). Transition Metal Catalyzed Remote C-H Activation: A New Direction Towards Site-Selective Chemical Reactions. ScienceOpen. [Link]

-

Adolfsson, H. et al. (2020). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Chalmers University of Technology. [Link]

-

Sun, J. et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. [Link]

-

Tanyeli, C. (2023). STEREOSELECTIVE SYNTHESIS OF CHIRAL DIHYDROPYRANO[2,3-C]PYRAZOLES VIA ORGANOCATALYTIC DOMINO REACTION. Middle East Technical University. [Link]

-

Majumdar, K. C. (2020). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules, 25(8), 1905. [Link]

-

Pharmaffiliates. (2023). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]

-

Singh, S. (2021). Role of Chirality in Drugs Discovery and Development. Journal of Drug Discovery and Development, 3(1). [Link]

-

Fringuelli, F. et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroqu. University of Camerino. [Link]

-

Kumar, A. et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1149. [Link]

-

Companyó, X. et al. (2013). Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. PubMed. [Link]

-

France, S. P. et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

-

Reddy, D. S. et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(28), 5407-5411. [Link]

-

Salgado-Morán, G., & Hisaki, I. (2023). Chiral Porous Organic Frameworks: Synthesis, Chiroptical Properties, and Asymmetric Organocatalytic Applications. Polymers, 15(13), 2872. [Link]

-

Companyó, X. et al. (2018). Enantioselective Synthesis of 3,4‐Dihydropyranones via Low‐Loading Squaramide Catalysis “on Water”. ResearchGate. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Diels-Alder Reaction [organic-chemistry.org]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of 6-Methyl-Substituted Tetrahydropyran-2-ones

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Significance of Stereochemistry in δ-Lactones

The tetrahydropyran-2-one (or δ-valerolactone) framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from antitumor agents to pheromones, underscores its importance. When this ring is substituted, particularly at the 6-position with a methyl group, a chiral center is introduced, creating a stereochemical puzzle that dictates molecular shape, receptor binding, and ultimately, biological function. Understanding and controlling the three-dimensional arrangement of this simple yet profound structural motif is paramount for the rational design of novel therapeutics and the efficient synthesis of complex natural products.

This guide provides a comprehensive exploration of the stereochemistry of 6-methyl-substituted tetrahydropyran-2-ones. It moves beyond a simple recitation of facts to delve into the causal relationships behind synthetic strategies and the principles governing conformational behavior. We will examine the foundational concepts of stereocontrol, from substrate- and reagent-driven methodologies to modern biocatalytic approaches, and detail the analytical techniques required for unambiguous stereochemical assignment.

Conformational Landscape: The Chair, The Twist, and The Anomeric Effect

The stereochemical behavior of a 6-methyl-tetrahydropyran-2-one is fundamentally governed by its conformational preferences. The six-membered δ-lactone ring is not planar; to alleviate angle and torsional strain, it adopts puckered conformations, primarily low-energy chair and higher-energy boat/skew-boat forms[1].

The presence of the sp²-hybridized carbonyl carbon and the endocyclic oxygen atom introduces unique stereoelectronic effects. The lactone functionality creates a partially planar segment within the ring, influencing the overall geometry. The most critical factor for a 6-substituted ring is the energetic penalty associated with placing the substituent in an axial position due to unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring. Consequently, the chair conformation that places the 6-methyl group in an equatorial position is overwhelmingly favored.

The equilibrium between the two chair conformers strongly favors the one with the equatorial methyl group, as this minimizes steric strain. This preference is a critical determinant of the molecule's reactivity and its presentation to biological targets.

Caption: Conformational equilibrium of 6-methyl-tetrahydropyran-2-one.

Architectures of Asymmetry: Strategies for Stereoselective Synthesis

The central challenge in working with 6-methyl-tetrahydropyran-2-ones is the precise installation of the desired stereochemistry at the C6 position. Numerous strategies have been developed, broadly categorized into asymmetric catalysis, chiral pool synthesis, and diastereoselective cyclizations.

Asymmetric Catalysis: Crafting Chirality

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched δ-lactones. This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product.

-

Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a 6-methyl-5,6-dihydropyran-2-one. Chiral transition metal complexes, often based on iridium or rhodium, can deliver hydrogen to one face of the double bond with high selectivity, establishing the C6 stereocenter.

-

Enzymatic and Bio-catalytic Methods: Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild conditions. Carbonyl reductases can reduce a 5-oxo-hexanoic acid precursor to a specific chiral 5-hydroxy acid, which then undergoes spontaneous or acid-catalyzed lactonization to yield the enantiopure δ-lactone.[2] This method is valued for its environmental credentials and high enantiomeric excesses (ee).[2]

-

Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric reactions. Chiral N-heterocyclic carbenes (NHCs) and chiral acids can catalyze the enantioselective lactonization of functionalized precursors, providing a metal-free alternative for constructing these chiral scaffolds.[3][4][5]

Chiral Pool Synthesis: Nature's Starting Blocks

This strategy leverages readily available, enantiomerically pure starting materials from nature, such as carbohydrates, amino acids, or terpenes. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For instance, the total synthesis of (-)-Civet, a natural product featuring a (2R, 6R)-6-methyltetrahydropyran core, has been achieved starting from the cheap and commercially available tri-O-acetyl-D-glucal, a derivative of glucose.[6] This approach guarantees absolute stereochemical control based on the chosen starting material.

Diastereoselective Cyclizations: Substrate Control

In this approach, a pre-existing stereocenter in an acyclic precursor directs the stereochemical outcome of the ring-forming reaction.

-

Oxy-Michael Addition: An intramolecular oxy-Michael addition of a hydroxyl group onto an α,β-unsaturated ester is a common method for forming the tetrahydropyranone ring. The stereochemistry of a substituent on the acyclic chain will influence the facial selectivity of the cyclization, leading to a predominance of one diastereomer. The reaction can be mediated by various conditions, and the resulting cis/trans selectivity can sometimes be tuned by the choice of acid or base catalyst.[7]

-

Iodolactonization: The reaction of an unsaturated carboxylic acid with iodine can trigger a stereoselective cyclization to form an iodo-lactone, which can be subsequently dehalogenated. The stereochemistry of the reaction is often directed by the geometry of the double bond and existing stereocenters.

Caption: Major strategies for controlling stereochemistry.

Summary of Synthetic Approaches

| Method | Principle | Key Advantage(s) | Common Outcome |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter from a prochiral substrate. | High efficiency, atom economy, tunable. | High enantiomeric excess (ee). |

| Chiral Pool Synthesis | Chirality is transferred from a natural, enantiopure starting material. | Absolute stereochemical control, reliable. | Single enantiomer product. |

| Diastereoselective Cyclization | An existing stereocenter in the substrate directs ring formation. | Predictable control of relative stereochemistry. | High diastereomeric ratio (dr). |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | High selectivity, mild conditions. | Separation of enantiomers. |

Validation and Analysis: Spectroscopic Stereochemical Assignment

Synthesizing the target molecule is only half the battle; unambiguously determining its stereochemistry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.

¹H NMR Spectroscopy: Decoding Coupling Constants

The relative stereochemistry (cis vs. trans) of substituents on the tetrahydropyranone ring can be reliably determined by analyzing the coupling constants (J-values) between adjacent protons.

-

The H6 Proton Signal: The proton at the stereocenter of interest (C6) provides the most diagnostic information. Its coupling to the two protons at C5 (H5ₐₓ and H5ₑq) is highly dependent on the dihedral angles between them.

-

Trans Isomer (Equatorial Methyl): In the favored chair conformation, the C6-methyl group is equatorial, meaning the H6 proton is axial. It will exhibit a large axial-axial coupling (J ≈ 8–12 Hz) to the axial proton on C5 (H5ₐₓ) and a small axial-equatorial coupling (J ≈ 2–5 Hz) to the equatorial proton on C5 (H5ₑq). The signal for H6 will typically appear as a doublet of doublets or a multiplet reflecting these distinct couplings.

-

Cis Isomer (Axial Methyl): If the methyl group were forced into an axial position (energetically unfavorable but possible), the H6 proton would be equatorial. It would show only small equatorial-axial and equatorial-equatorial couplings (J ≈ 2–5 Hz) to both C5 protons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (such as NOESY or ROESY) provide through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is invaluable for confirming assignments. For the favored trans isomer, an NOE correlation would be expected between the axial H6 proton and the other axial protons on the same face of the ring (e.g., H4ₐₓ and H2ₐₓ). Conversely, for a cis isomer, NOE correlations would be seen between the axial methyl group and the axial protons at C2 and C4.

Experimental Protocols: A Practical Application

To provide a tangible context, we describe a generalized protocol for a key synthetic transformation.

Protocol: Biocatalytic Reduction and Lactonization

This protocol outlines the asymmetric synthesis of (R)-6-methyl-tetrahydropyran-2-one from a keto-acid precursor using a carbonyl reductase enzyme.

Objective: To synthesize enantiomerically enriched (R)-6-methyl-tetrahydropyran-2-one.

Materials:

-

Ethyl 5-oxo-hexanoate

-

Carbonyl Reductase (e.g., from Serratia marcescens[2])

-

NADPH (cofactor)

-

Glucose Dehydrogenase (for cofactor regeneration)

-

Glucose

-

Potassium Phosphate Buffer (pH 7.0)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

1 M Hydrochloric Acid

Procedure:

-

Enzyme Reaction Setup: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), combine the substrate ethyl 5-oxo-hexanoate, the carbonyl reductase, the cofactor (NADPH), and the cofactor regeneration system (glucose and glucose dehydrogenase).

-

Causality: The reductase enzyme selectively reduces the ketone to the (R)-alcohol. The NADPH cofactor provides the hydride for the reduction. The regeneration system continuously converts NADP⁺ back to NADPH, allowing for a catalytic amount of the expensive cofactor to be used.

-

-

Reaction Monitoring: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC to observe the disappearance of the starting material.

-

Workup and Saponification: Once the reaction is complete, quench by adding ethyl acetate. Separate the organic layer. To induce lactonization and hydrolyze the ester, treat the crude product with a base like sodium bicarbonate, followed by acidification.

-

Causality: The initial product is a hydroxy ester. Saponification followed by acidification yields the free 5-hydroxyhexanoic acid.

-

-

Lactonization: Acidify the aqueous solution carefully with 1 M HCl to approximately pH 3. The 5-hydroxy acid will spontaneously cyclize to form the δ-lactone.

-

Causality: Under acidic conditions, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the hydroxyl group, leading to ring closure.[8]

-

-

Extraction and Purification: Extract the resulting lactone from the aqueous phase using ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude lactone by flash column chromatography on silica gel. Determine the enantiomeric excess of the final product using chiral GC or HPLC. Confirm the structure and relative stereochemistry using ¹H and ¹³C NMR.

Conclusion: From Fundamental Principles to Practical Application

The stereochemistry of 6-methyl-substituted tetrahydropyran-2-ones is a topic of significant academic and industrial importance. The strong preference for an equatorially-disposed methyl group provides a degree of conformational rigidity that is crucial for designing molecules with specific biological activities. Mastery over the synthesis of these compounds, whether through leveraging the chiral pool, designing diastereoselective reactions, or employing the elegance of asymmetric catalysis, is a key enabling tool for drug discovery and natural product synthesis. The principles outlined in this guide—from conformational analysis to synthetic strategy and spectroscopic verification—provide a robust framework for researchers navigating the challenges and opportunities presented by this fundamental chiral scaffold.

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 23, 2026, from [Link]

-

Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. Retrieved January 23, 2026, from [Link]

-

Ni, Y., Li, C. X., & Xu, J. H. (2018). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 54(75), 10568-10571. Retrieved January 23, 2026, from [Link]

-

Nacro, K., & Baltas, M. (1997). Stereoselective synthesis of five and/or six membered ring hydroxylactones obtained by Lewis acid mediated reaction of gamma,delta-epoxy-beta-hydroxyesters; Access to 5-methylated 2-deoxysugars. Tetrahedron, 53(2), 659-672. Retrieved January 23, 2026, from [Link]

-

Peed, J., et al. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 13(14), 3592–3595. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2021). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Retrieved January 23, 2026, from [Link]

-

Martin, A., & Salisbury, P. J. (1996). Synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product from Viverra civetta, using organoselenium-mediated cyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (7), 641-645. Retrieved January 23, 2026, from [Link]

-

Lee, E. H., et al. (2010). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 75(5), 1775–1778. Retrieved January 23, 2026, from [Link]

-

Smith, A. B., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(11), 6845–6852. Retrieved January 23, 2026, from [Link]

-

Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved January 23, 2026, from [Link]

-

Maji, R., & List, B. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society, 145(16), 9183–9189. Retrieved January 23, 2026, from [Link]

-

Zhang, X., et al. (2019). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 55(82), 12341-12344. Retrieved January 23, 2026, from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved January 23, 2026, from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05037E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Catalytic Asymmetric Hydrolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Ring-Closing Metathesis for (R)-6-Methyltetrahydro-2H-pyran-2-one Synthesis

Introduction

(R)-6-Methyltetrahydro-2H-pyran-2-one is a valuable chiral building block in the synthesis of various natural products and pharmacologically active molecules.[1] Its stereoselective synthesis is of significant interest to the drug development and fine chemical industries. Ring-closing metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of cyclic structures, including the tetrahydropyran ring system.[2][3] This application note provides a comprehensive guide to the synthesis of this compound via RCM, detailing the underlying mechanistic principles, catalyst selection, and step-by-step experimental protocols.

Mechanistic Principles of Ring-Closing Metathesis

Ring-closing metathesis is a metal-catalyzed intramolecular reaction that transforms a diene into a cyclic alkene and a small volatile olefin, typically ethylene.[2][4] The reaction is driven by the formation of the thermodynamically stable cyclic product and the removal of the gaseous byproduct.[5] The generally accepted mechanism, known as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex, usually involving ruthenium-based catalysts.[5][6][7]

The catalytic cycle is initiated by the reaction of the metal-carbene precatalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.[4][5] This intermediate then undergoes a retro [2+2] cycloaddition to release the original carbene ligand and form a new metal-carbene species containing the substrate. Subsequent intramolecular [2+2] cycloaddition with the second terminal alkene forms another metallacyclobutane ring. The final retro [2+2] cycloaddition step releases the desired cyclic alkene product and regenerates a metal-carbene species that can re-enter the catalytic cycle.

Visualizing the RCM Mechanism

Caption: Generalized mechanism of Ring-Closing Metathesis.

Catalyst Selection and Optimization

The choice of catalyst is paramount for a successful RCM reaction. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance, stability, and catalytic activity.[5][8]

| Catalyst Generation | Key Features | Common Applications |

| Grubbs 1st Generation | High functional group tolerance. | General RCM for 5-7 membered rings.[2] |

| Grubbs 2nd Generation | Higher activity, broader substrate scope. | Challenging RCM, sterically hindered substrates.[5] |

| Hoveyda-Grubbs 2nd Gen. | Increased stability, lower catalyst loading. | Industrial applications, large-scale synthesis.[9][10] |

For the synthesis of this compound, a second-generation Grubbs or Hoveyda-Grubbs catalyst is generally recommended to ensure high conversion and yield, especially if the diene precursor possesses any steric hindrance.[9]

Key Optimization Parameters:

-

Catalyst Loading: Typically ranges from 0.5 to 5 mol%. Lowering the catalyst loading is desirable for cost-effectiveness and to minimize residual ruthenium in the final product.[8]

-

Solvent: Dichloromethane (CH₂Cl₂) and toluene are the most common solvents. The choice depends on the solubility of the substrate and the desired reaction temperature.

-

Temperature: Reactions are often run at room temperature to reflux. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.

-

Concentration: RCM is an intramolecular process, and thus, reactions are typically performed under dilute conditions (0.01-0.1 M) to favor the desired ring closure over intermolecular oligomerization.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the RCM synthesis of the target lactone, followed by hydrogenation of the resulting unsaturated lactone.

Part 1: Ring-Closing Metathesis

Materials:

-

Diene precursor: (R)-1-((E)-but-2-en-1-yloxy)pent-4-en-2-ol (or a similar suitable diene)

-

Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Solvent and Substrate Addition: To the flask, add anhydrous, degassed CH₂Cl₂ to achieve the desired concentration (e.g., 0.05 M). Add the diene precursor to the solvent and stir until fully dissolved.

-

Degassing: Bubble inert gas through the solution for 15-30 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.[9][10]

-

Catalyst Addition: Under a positive flow of inert gas, add the chosen ruthenium catalyst (e.g., 1-2 mol%) to the reaction mixture. The solution will typically change color upon addition of the catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst by forming a stable Fischer carbene.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[11] A common eluent system is a gradient of ethyl acetate in hexanes.

-

Alternatively, to remove ruthenium impurities, the crude mixture can be treated with a scavenger resin or washed with a solution of a ruthenium scavenger like 2-mercaptonicotinic acid.[8]

-

Visualizing the RCM Workflow

Caption: Step-by-step workflow for the RCM reaction.

Part 2: Hydrogenation of the Unsaturated Lactone

The RCM reaction yields an unsaturated lactone, which must be hydrogenated to obtain the final saturated product, this compound.

Materials:

-

Unsaturated lactone from Part 1

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the unsaturated lactone in methanol or ethyl acetate.

-

Catalyst Addition: Carefully add Pd/C (typically 5-10 mol% by weight) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 1-3 atm). Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.

-

Workup:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification: The product can be further purified by distillation or column chromatography if necessary.

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, consider adding a second portion of the catalyst. Ensure that the solvent and reagents are scrupulously dried and degassed, as oxygen and moisture can deactivate the catalyst.

-

Formation of Oligomers: If significant amounts of oligomeric byproducts are observed, the reaction concentration may be too high. Further dilution of the reaction mixture should favor the intramolecular RCM pathway.

-

Ethylene Removal: To drive the reaction equilibrium towards the products, a slow stream of inert gas can be bubbled through the reaction mixture to facilitate the removal of ethylene.[9][10]

-

Ruthenium Removal: Residual ruthenium can be problematic for downstream applications. In addition to scavenger resins, treatment with activated carbon or a simple filtration through a plug of silica gel can significantly reduce ruthenium levels.[8][11]

Conclusion

Ring-closing metathesis provides a highly efficient and versatile route for the synthesis of this compound. Careful selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully implement this powerful synthetic methodology.

References

-

Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

-

O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2003). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 2.3: Olefin Metathesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

-

Khan Academy. (2015, July 29). Ring Closing Metathesis - Organic Chemistry II [Video]. YouTube. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Purification of Olefin Metathesis Reaction Products via Straightforward Methodologies. Retrieved from [Link]

-

Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A most user-friendly protocol for ring closing metathesis reactions. Retrieved from [Link]

-

SciSpace. (n.d.). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Epothilone Lactones by an Unusual Diversion of the Grubbs' Metathesis Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Retrieved from [Link]

-

ResearchGate. (2025, August 5). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. React App [pmc.umicore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. longdom.org [longdom.org]

Application Note & Protocol: A Streamlined Asymmetric Synthesis of (R)-Goniothalamin from the Chiral Lactone Pool

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-goniothalamin, a biologically significant styryl-lactone natural product. The synthesis leverages the commercially available chiral building block, (R)-6-methyltetrahydro-2H-pyran-2-one, to establish the critical stereocenter. The protocol details a robust and scalable sequence involving stereoselective enolate functionalization, oxidative elimination to form the α,β-unsaturated lactone core, and a highly E-selective Horner-Wadsworth-Emmons olefination to install the styryl side chain. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of (R)-Goniothalamin